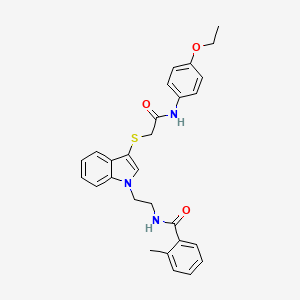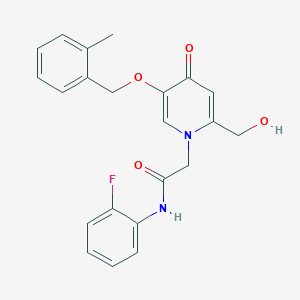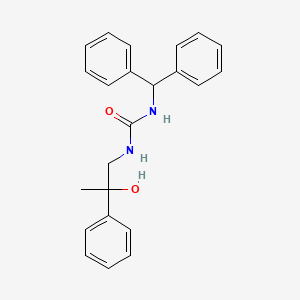
1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-Benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea” belongs to the class of benzhydryl compounds . Benzhydryl compounds are a group of organic compounds whose parent structures include diphenylmethane (which is two benzene rings connected by a single methane), with any number of attached substituents .
Chemical Reactions Analysis
The chemical reactions of “this compound” would depend on its specific structure and the conditions under which it is reacted. Generally, urea derivatives can undergo a variety of reactions, including reactions with water, alcohols, and amines .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Versatile Access to Benzhydryl-Phenylureas : A new access to benzhydryl-phenylureas was described through the reaction of substituted benzils with substituted phenylureas under microwave irradiation, demonstrating an easy access to substituted 1-benzhydryl-3-phenyl-ureas (Muccioli et al., 2003).
Facile Carbamoylation under Neutral Conditions : Hindered trisubstituted ureas have shown unique ability to undergo rapid and high-yielding acyl substitution with simple nucleophiles (amines, alcohols, thiols) under neutral conditions. This remarkable reactivity could be of interest for the preparation of amine derivatives (Hutchby et al., 2009).
Pharmacological and Biological Applications
Cytotoxic Activity on HeLa Cell Lines : Urea derivatives have been explored for their potential in cancer treatment, with studies showing that certain phenylurea compounds exhibit higher cytotoxic effects against HeLa cell lines. These compounds present promising characteristics as anticancer drug candidates (Purwanto et al., 2020).
Propiedades
IUPAC Name |
1-benzhydryl-3-(2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-23(27,20-15-9-4-10-16-20)17-24-22(26)25-21(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-16,21,27H,17H2,1H3,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULDFIWOBWNOJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

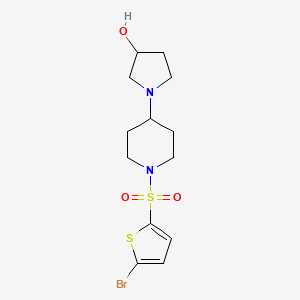
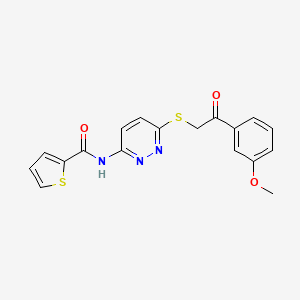
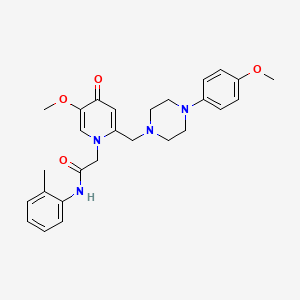

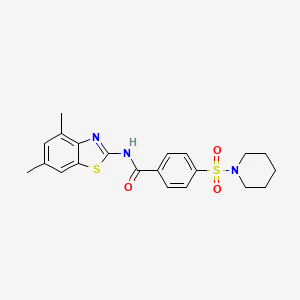
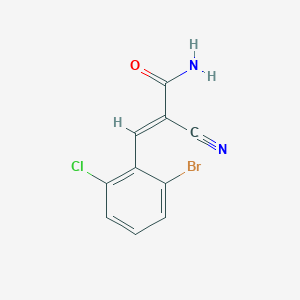
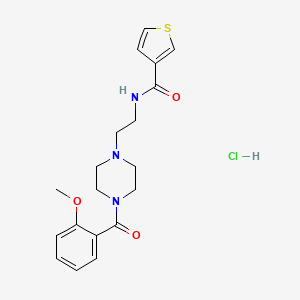
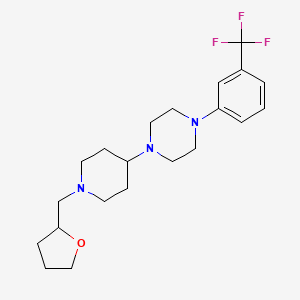
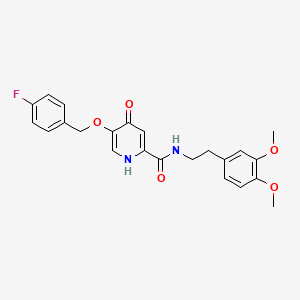


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2581163.png)
